molecular formula C9H5BrF6O B1447694 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol CAS No. 1805512-50-8

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol

Cat. No.: B1447694
CAS No.: 1805512-50-8
M. Wt: 323.03 g/mol
InChI Key: FLZACGOUXZJKNS-UHFFFAOYSA-N
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Description

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound characterized by a benzyl alcohol backbone substituted with a bromine atom at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for further functionalization.

Properties

IUPAC Name

[2-bromo-4,6-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZACGOUXZJKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol generally follows a sequence involving:

  • Formation of the aromatic ring substituted with trifluoromethyl groups.
  • Introduction of the bromine substituent at the 2-position.
  • Functionalization of the benzyl position to introduce the hydroxymethyl (benzyl alcohol) group.

This often involves organometallic intermediates, formylation, reduction, and halogenation steps under carefully controlled conditions to ensure regioselectivity and high yield.

Organometallic Formation and Formylation

A key step is the generation of the arylmagnesium halide intermediate from a suitably brominated trifluoromethyl-substituted aromatic precursor:

  • Preparation of 3,5-bis(trifluoromethyl)phenyl magnesium halide is achieved by reacting 3,5-bis(trifluoromethyl)-1-bromo-benzene with magnesium in anhydrous tetrahydrofuran (THF) under controlled temperature (approx. 45-60 °C), producing the Grignard reagent.

  • Formylation is then performed by adding solid paraformaldehyde to this Grignard reagent mixture at around 45 °C, resulting in the formation of the benzyl alcohol intermediate after hydrolysis.

This method allows for the selective introduction of the hydroxymethyl group at the benzyl position adjacent to the aromatic ring.

Bromination of Benzyl Alcohol

The conversion of the benzyl alcohol to the bromomethyl derivative or selective bromination on the aromatic ring is achieved by:

  • Treating the benzyl alcohol with brominating agents such as bromine (Br2) , phosphorus tribromide (PBr3) , or hydrobromic acid (HBr) , sometimes in the presence of sulfuric acid, to facilitate halogenation at the benzylic position or aromatic substitution.

  • Controlled bromination conditions are critical to avoid over-bromination or side reactions. For instance, bromination of 4,6-bis(trifluoromethyl)benzyl alcohol under controlled conditions yields 2-bromo-4,6-bis(trifluoromethyl)benzyl bromide, a related intermediate.

Alternative Hydroxymethylation via Bouveault Formylation and Reduction

An alternative approach involves:

  • Bouveault formylation , where an aromatic compound undergoes formylation using formylating agents (e.g., dimethylformamide, DMF) under mild conditions to introduce an aldehyde group.

  • Subsequent hydride reduction (e.g., sodium borohydride or other hydride donors) converts the aldehyde to the benzyl alcohol.

This telescoped one-pot method has been optimized for similar benzyl alcohols and offers advantages in yield, purity, and scalability, reducing process steps and waste.

Detailed Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of arylmagnesium halide Mg, 3,5-bis(trifluoromethyl)-1-bromo-benzene, THF, 45-60 °C Not specified Exothermic reaction, color change observed
Formylation Paraformaldehyde, 45 °C High (not quantified) Exothermic; followed by hydrolysis to benzyl alcohol
Bromination of benzyl alcohol Br2 or PBr3 or HBr with/without H2SO4, controlled temperature Moderate to high Selective bromination at benzylic or aromatic positions
Bouveault formylation + reduction DMF, hydride donor, 25-45 °C 82-95% (isolated) One-pot telescoped process for benzyl alcohols

Mechanistic Insights and Regioselectivity

  • The presence of electron-withdrawing trifluoromethyl groups at positions 4 and 6 influences the electronic density of the aromatic ring, directing electrophilic substitutions such as bromination to the 2-position.

  • Organometallic intermediates formed via magnesium insertion allow for nucleophilic attack on paraformaldehyde , facilitating selective formylation at the benzylic position.

  • Bromination of benzyl alcohols proceeds via substitution of the hydroxyl group or electrophilic aromatic substitution depending on conditions, with sulfuric acid often used to protonate and activate the alcohol for substitution.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features References
Grignard formation Mg, 3,5-bis(trifluoromethyl)-1-bromo-benzene, THF Formation of arylmagnesium halide
Formylation with paraformaldehyde Paraformaldehyde, 45 °C Introduction of benzyl aldehyde
Hydrolysis and reduction Acidic workup, hydride donor Conversion to benzyl alcohol
Bromination Br2, PBr3, or HBr with/without H2SO4 Selective benzylic or aromatic bromination
One-pot telescoped formylation and reduction DMF, hydride donor, mild heating High yield, scalable, reduced waste

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylmethanols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biochemical pathways. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of trifluoromethyl groups often enhances the biological activity of pharmaceutical compounds .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs differ in substituent identity, position, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol C₉H₅BrF₆O 2-Br, 4-CF₃, 6-CF₃ 323.04 (calc.) Not reported
2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol C₉H₅F₇O 2-F, 4-CF₃, 6-CF₃ 262.12 32–34
4-Bromo-2-fluorobenzyl alcohol C₇H₆BrFO 4-Br, 2-F 205.02 Not reported
2-Bromo-4-fluorobenzyl alcohol C₇H₆BrFO 2-Br, 4-F 205.02 Not reported

Reactivity and Functional Group Influence

  • Bromine vs. This makes it more reactive in nucleophilic substitution or cross-coupling reactions .
  • Trifluoromethyl Groups: The dual -CF₃ groups at the 4- and 6-positions create strong electron-withdrawing effects, stabilizing the benzyl alcohol intermediate and directing electrophilic attacks to specific positions. This contrasts with mono-CF₃ analogs, which exhibit less pronounced electronic effects .

Physical Properties and Commercial Availability

  • Melting Points : The 2-fluoro analog (32–34°C) has a defined melting point, while data for the brominated derivative remains unreported, suggesting differences in crystallinity due to bromine’s larger atomic radius .
  • Pricing : Commercial listings indicate that this compound is significantly more expensive (€346/g) than simpler analogs like 4-acetamido-3-fluorobenzoic acid (€574/g for 1g), reflecting its specialized synthesis and demand .

Biological Activity

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol (CAS No. 1805512-50-8) is an organic compound notable for its unique chemical structure, which includes bromine and trifluoromethyl groups. These substituents significantly influence its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound is characterized by its molecular formula C9H6BrF6OC_9H_6BrF_6O and a density of approximately 1.04 g/cm³. The presence of trifluoromethyl groups typically enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for different receptors, potentially influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activities. A study highlighted that the introduction of trifluoromethyl substituents can increase the potency of certain drugs against bacterial strains due to improved membrane permeability and binding affinity to target sites .

Anticancer Potential

The anticancer potential of this compound has been investigated in various preclinical models. The compound has shown promising results in inhibiting tumor growth in vitro. For example, it was observed that this compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was performed to evaluate cell viability.
    • Results : The compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines, indicating strong anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AnticancerHeLa (cervical cancer)Dose-dependent cytotoxicity
AnticancerMCF-7 (breast cancer)Induction of apoptosis

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol?

A stepwise functionalization approach is commonly employed. First, the trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions. Bromination is then performed using directed ortho-metalation (DoM) or halogenation agents like N-bromosuccinimide (NBS). Finally, reduction of the corresponding benzyl bromide or benzaldehyde precursor yields the alcohol. For example, similar compounds (e.g., 3,5-bis(trifluoromethyl)benzyl alcohol) are synthesized by sequential trifluoromethylation and reduction steps .

Advanced: How do the electron-withdrawing substituents (Br, CF₃) affect the acidity and reactivity of the benzyl alcohol group?

The bromine and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which increase the acidity of the hydroxyl proton by stabilizing the deprotonated alkoxide intermediate. This enhanced acidity facilitates nucleophilic substitution reactions (e.g., Mitsunobu reactions) or oxidation to ketones. Computational studies (e.g., DFT) on analogous compounds show that EWGs lower the pKa of the alcohol by up to 3–5 units compared to unsubstituted benzyl alcohol, enabling efficient deprotonation under mild conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : To confirm the presence and positions of trifluoromethyl groups (δ ≈ -60 to -65 ppm for CF₃).
  • ¹H NMR : The benzylic -CH₂OH proton appears as a triplet (δ ~4.6–5.0 ppm) due to coupling with adjacent substituents.
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular weight (e.g., C₉H₆BrF₆O: calc. 338.94 g/mol).
  • IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
    Similar methods are validated for 4-(trifluoromethyl)benzyl alcohol in NMR studies .

Advanced: What strategies address regioselectivity challenges during functionalization?

Regioselective reactions are hindered by steric bulk from CF₃ groups and electronic effects. Strategies include:

  • Directed C-H activation : Use of directing groups (e.g., boronic esters) to control substitution sites.
  • Protection/deprotection : Temporarily masking the hydroxyl group to prevent undesired side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates.
    For example, regioselective hydroarylation of similar alcohols is achieved via Minisci reactions under acidic conditions .

Basic: What are the optimal storage conditions for this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Stability tests on related brominated benzyl alcohols indicate decomposition at >40°C or in acidic/basic conditions .

Advanced: How can computational modeling predict reaction pathways for this compound?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate activation energies for substitution or oxidation pathways.
  • Simulate NMR chemical shifts (e.g., using GIAO method) to validate structural assignments.
    For instance, InChI codes and molecular descriptors from PubChem aid in predicting reactivity .

Basic: What common side reactions occur during derivatization?

  • Elimination : Formation of benzyl bromide via dehydration under acidic conditions.
  • Over-oxidation : Conversion to ketones if oxidizing agents (e.g., PCC) are not carefully controlled.
  • Halogen exchange : Displacement of bromine by nucleophiles (e.g., in SNAr reactions).
    Evidence from brominated benzyl alcohol syntheses highlights these side reactions .

Advanced: How can solubility be enhanced for reaction optimization?

  • Fluorinated solvents : Use hexafluoroisopropanol (HFIP) or perfluorodecalin to exploit CF₃ group affinity.
  • Co-solvents : Mix DMSO with THF or acetone to balance polarity.
  • Derivatization : Convert the alcohol to a more soluble ester (e.g., acetate) temporarily.
    Studies on 3,5-bis(trifluoromethyl)benzyl alcohol demonstrate improved solubility in fluorinated solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol
Reactant of Route 2
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2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol

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